1,24,25-Trihydroxyergocalciferol

Beschreibung

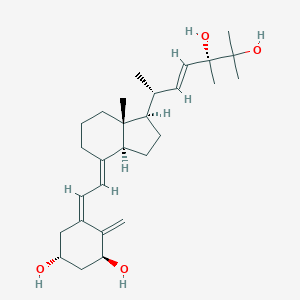

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24+,25+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGCLKZOZQUAFK-ABEKVIRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-a,24R,25-Trihydroxyvitamin D2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

100496-04-6 | |

| Record name | 1,24,25-Trihydroxyergocalciferol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100496046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Metabolic Transformations of 1,24,25 Trihydroxyergocalciferol

The journey from the dietary precursor, ergocalciferol (B368823), to the trihydroxylated metabolite involves a series of hydroxylation reactions primarily occurring in the liver and kidneys.

Hepatic Conversion of Ergocalciferol to 25-Hydroxyergocalciferol

The initial and crucial step in the activation of ergocalciferol is its conversion to 25-hydroxyergocalciferol (25(OH)D2), also known as ercalcidiol. patsnap.comt3db.ca This process takes place predominantly in the liver. patsnap.comdrugs.comnih.gov Ergocalciferol, obtained from dietary sources like fortified foods and supplements, is absorbed and transported to the liver. patsnap.comresearchgate.net Here, it undergoes hydroxylation at the 25th carbon position. t3db.cadrugs.com This resulting compound, 25-hydroxyergocalciferol, is the major circulating form of vitamin D2 in the bloodstream and is often used to assess an individual's vitamin D status. patsnap.com

Enzymatic Regulation by Cytochrome P450 Monooxygenases (e.g., CYP2R1)

The hydroxylation of ergocalciferol in the liver is catalyzed by a group of enzymes known as cytochrome P450 monooxygenases. patsnap.comt3db.caresearchgate.netnih.govontosight.ainih.gov Among these, CYP2R1 is recognized as the principal enzyme responsible for this 25-hydroxylation step. nih.govwikipedia.orgnih.gov While other cytochrome P450 enzymes might have some 25-hydroxylase activity, CYP2R1 is considered the most physiologically significant for converting both ergocalciferol and cholecalciferol to their respective 25-hydroxylated forms. nih.govnih.gov The expression and activity of these enzymes are subject to regulation, which in turn influences the circulating levels of 25-hydroxyvitamin D. pharmgkb.org

Renal Formation of 1,24,25-Trihydroxyergocalciferol

Following its formation in the liver and release into the circulation, 25-hydroxyergocalciferol is transported to the kidneys for further modification. patsnap.comdrugs.com

Subsequent Hydroxylation Pathways in the Kidney

In the kidney, 25-hydroxyergocalciferol can undergo further hydroxylation at different positions, leading to the formation of various metabolites. nih.govdrugbank.com One of the key enzymes in the kidney is 1α-hydroxylase (CYP27B1), which converts 25-hydroxyergocalciferol to the hormonally active form, 1,25-dihydroxyergocalciferol (ercalcitriol). researchgate.netwikipedia.org

Another important hydroxylation event that occurs in the kidney is at the 24th position, catalyzed by the enzyme 24-hydroxylase (CYP24A1). researchgate.net The formation of this compound involves hydroxylation at the 1α, 24, and 25 positions. Research has shown that 1,25-dihydroxyergocalciferol can be a substrate for 24-hydroxylation, leading to the production of this compound. nih.govresearchgate.net This suggests a pathway where 25-hydroxyergocalciferol is first converted to 1,25-dihydroxyergocalciferol, which is then hydroxylated at the 24-position. Alternatively, 24,25-dihydroxyergocalciferol (B1234410) can be hydroxylated at the 1α-position to yield the same trihydroxylated product. nih.govresearchgate.net

Table 1: Key Enzymes in Ergocalciferol Metabolism

| Enzyme | Location | Substrate(s) | Product(s) |

|---|---|---|---|

| CYP2R1 (25-hydroxylase) | Liver | Ergocalciferol | 25-Hydroxyergocalciferol |

| CYP27B1 (1α-hydroxylase) | Kidney | 25-Hydroxyergocalciferol | 1,25-Dihydroxyergocalciferol |

| CYP24A1 (24-hydroxylase) | Kidney | 25-Hydroxyergocalciferol, 1,25-Dihydroxyergocalciferol | 24,25-Dihydroxyergocalciferol, this compound |

Subsequent Metabolic Fate and Catabolism of this compound

The hydroxylation at the 24-position is generally considered a step towards the inactivation and excretion of vitamin D metabolites. nih.govresearchgate.net

Generation of Tetrahydroxylated Metabolites (e.g., 1,24,25,26-Tetrahydroxyergocalciferol and 1,24,25,28-Tetrahydroxyergocalciferol)

Further metabolism of this compound can occur, leading to the formation of even more hydroxylated compounds. While specific research on the direct conversion of this compound is limited, the metabolic pathway of vitamin D2 suggests the potential for additional hydroxylations. For instance, the generation of 1,24,25,28-Tetrahydroxyergocalciferol has been noted as a metabolite in the broader vitamin D2 metabolic pathway. ontosight.ai This indicates that this compound may undergo further hydroxylation at positions such as C-26 or C-28, leading to tetrahydroxylated forms that are then targeted for excretion. ontosight.ai

Role of CYP24A1 in 24-Hydroxylation and Deactivation

The catabolism and deactivation of vitamin D metabolites are crucial for preventing vitamin D toxicity and maintaining calcium homeostasis. The cytochrome P450 enzyme CYP24A1, also known as 25-hydroxyvitamin D-24-hydroxylase, is the key enzyme responsible for the degradation of both 25-hydroxyvitamin D [25(OH)D] and the active hormonal form, 1,25-dihydroxyvitamin D [1,25(OH)₂D]. nih.govnih.govresearchgate.net This mitochondrial enzyme initiates the inactivation process through hydroxylation reactions, primarily at the C-24 position of the side chain. nih.govwikipedia.org

In the metabolic pathway of ergocalciferol (vitamin D₂), CYP24A1 plays a pivotal role in the deactivation of its active form, 1,25-dihydroxyergocalciferol (1,25(OH)₂D₂). The enzyme catalyzes the 24-hydroxylation of 1,25(OH)₂D₂, leading to the formation of this compound (1,24,25(OH)₃D₂). uwa.edu.auresearchgate.netnih.gov This step is a critical part of a catabolic cascade designed to reduce the biological activity of the vitamin D hormone. researchgate.netresearchgate.net The introduction of a hydroxyl group at the 24-position marks the beginning of a series of oxidative reactions that ultimately lead to the formation of water-soluble metabolites, such as calcitroic acid, which are then excreted. researchgate.netresearchgate.net

The expression of the CYP24A1 gene is tightly regulated, creating a negative feedback loop to control vitamin D levels. High levels of 1,25(OH)₂D induce the transcription of CYP24A1, thereby increasing the degradation of the active hormone and preventing its accumulation. wikipedia.orgresearchgate.net Studies have shown that human CYP24A1 can catalyze the cleavage of the C24-C25 bond of 1,24,25(OH)₃D₂, which is an effective step in the inactivation of the active form of vitamin D₂. nih.gov This entire process ensures that the potent effects of vitamin D are kept in check.

Further metabolism of this compound can occur. In rat kidney studies, 1,24,25(OH)₃D₂ was shown to be a substrate for further hydroxylation at C-26 and C-28, forming 1,24,25,26-tetrahydroxyvitamin D₂ and 1,24,25,28-tetrahydroxyvitamin D₂, respectively. nih.gov This highlights a complex, multi-step pathway for the deactivation of vitamin D₂ metabolites. uwa.edu.aunih.gov

Comparative Analysis of Ergocalciferol and Cholecalciferol Metabolism

While both ergocalciferol (vitamin D₂) and cholecalciferol (vitamin D₃) are essential prohormones that can be converted to their active forms, their metabolic pathways are not identical. These differences stem from variations in their side-chain structures, which influence their processing by metabolizing enzymes and their affinity for the vitamin D binding protein (DBP). nih.govnih.gov

Side-Chain Structural Determinants of Metabolic Divergence

The fundamental structural difference between ergocalciferol and cholecalciferol lies in their side chains. Ergocalciferol, which is derived from plant sterols, has a double bond between carbons 22 and 23 (C22=C23) and a methyl group at carbon 24. nih.govmdpi.com In contrast, cholecalciferol, produced in the skin of animals upon sun exposure, possesses a saturated side chain. nih.govclinref.com

These structural distinctions have significant metabolic consequences. For instance, the metabolites of vitamin D₂ generally exhibit a lower binding affinity for the vitamin D binding protein (DBP) compared to their vitamin D₃ counterparts. nih.govnih.gov This weaker binding can lead to a more rapid clearance of vitamin D₂ metabolites from circulation. nih.govnih.gov

Differential Processing by Vitamin D-Metabolizing Enzymes

The structural differences in the side chains of ergocalciferol and cholecalciferol metabolites lead to their differential processing by key vitamin D-metabolizing enzymes, particularly CYP24A1. wikipedia.orgnih.gov

Research indicates that CYP24A1 metabolizes 1,25-dihydroxycholecalciferol (1,25(OH)₂D₃) more efficiently than 1,25-dihydroxyergocalciferol (1,25(OH)₂D₂). nih.gov The catalytic efficiency (kcat/Km) of CYP24A1 for 1,25(OH)₂D₃ is almost double that for 1,25(OH)₂D₂, suggesting a slower rate of inactivation for the active form of vitamin D₂ at low substrate concentrations. nih.govuwa.edu.au This implies that 1,25(OH)₂D₂ may have increased metabolic stability in the body. nih.gov

While the initial 24-hydroxylation is a common step for both vitamin D₂ and D₃ metabolites, the subsequent catabolic pathways can differ. The metabolism of 1,25(OH)₂D₃ by CYP24A1 primarily follows the C-24 oxidation pathway. wikipedia.org However, the metabolism of 1,25(OH)₂D₂ can also involve C-23 hydroxylation and, uniquely, C-28 hydroxylation, leading to a different profile of degradation products. nih.gov Studies have shown that while 1,25(OH)₂D₃ undergoes C-23, C-24, and C-26 hydroxylations, 1,25(OH)₂D₂ metabolism prominently features C-24, C-26, and C-28 hydroxylations. nih.gov

This differential metabolism is a key reason why vitamin D₂ is often considered less potent than vitamin D₃ in maintaining serum 25(OH)D levels over the long term. oup.com

Table 1: Comparative Catalytic Efficiency of Human CYP24A1 for Vitamin D₂ and Vitamin D₃ Metabolites

| Substrate | kcat/Km (Catalytic Efficiency) | Implication |

| 1,25-dihydroxycholecalciferol (1,25(OH)₂D₃) | Higher | More rapid inactivation by CYP24A1. nih.gov |

| 1,25-dihydroxyergocalciferol (1,25(OH)₂D₂) | Lower (Almost half of 1,25(OH)₂D₃) | Slower inactivation, suggesting increased metabolic stability in vivo. nih.govuwa.edu.au |

| 25-hydroxyvitamin D₂ (25(OH)D₂) | Similar to 25(OH)D₃ | Similar rates of initial inactivation at low substrate concentrations. nih.govuwa.edu.au |

| 25-hydroxyvitamin D₃ (25(OH)D₃) | Similar to 25(OH)D₂ | Similar rates of initial inactivation at low substrate concentrations. nih.govuwa.edu.au |

Molecular and Cellular Biological Roles of 1,24,25 Trihydroxyergocalciferol

Interaction with the Vitamin D Receptor (VDR) System

The biological actions of vitamin D metabolites are primarily mediated through their binding to the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. karger.com The interaction of 1,24,25-Trihydroxyergocalciferol with the VDR system is a critical determinant of its physiological activity.

Ligand Binding Characteristics and Receptor Affinity

Research indicates that this compound exhibits a notable affinity for the VDR. Studies comparing its binding characteristics with its cholecalciferol (vitamin D3) counterpart, 1,24,25-trihydroxycholecalciferol, have revealed species-dependent variations. For instance, this compound demonstrated an affinity equal to 1,24,25-trihydroxycholecalciferol for the bovine-thymus and chick-intestinal VDR. nih.gov Interestingly, it showed an affinity twice that of 1,24,25-trihydroxycholecalciferol for the rat-intestinal receptor. nih.gov

However, when compared to the principal active metabolite, 1,25-dihydroxycholecalciferol, and its own precursor, 1,25-dihydroxyergocalciferol, this compound generally displays a lower binding affinity. This observation has led to the proposition that the C-24 hydroxylation of 1,25-dihydroxyergocalciferol represents a significant deactivation step in vivo. nih.gov

| Compound | Receptor Source | Relative Affinity | Reference |

| This compound | Bovine Thymus VDR | Equal to 1,24,25-trihydroxycholecalciferol | nih.gov |

| This compound | Chick Intestinal VDR | Equal to 1,24,25-trihydroxycholecalciferol | nih.gov |

| This compound | Rat Intestinal VDR | 2x that of 1,24,25-trihydroxycholecalciferol | nih.gov |

Modulation of Gene Transcription via Vitamin D Response Elements

Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. karger.com The ability of this compound to initiate this cascade is a direct consequence of its VDR binding.

While specific studies focusing exclusively on this compound's modulation of gene transcription are limited, research on its close analogue, 1α,24R,25-(OH)3D3, provides valuable insights. These studies have shown that 24-hydroxylated vitamin D metabolites can indeed induce gene transcription. For example, they have been demonstrated to upregulate the expression of genes such as 24-hydroxylase (CYP24A1), which is involved in vitamin D catabolism, and osteocalcin (B1147995), a key bone matrix protein. nih.govnih.gov The blockade of these effects by a nuclear VDR antagonist confirms that these actions are mediated through the classical VDR-VDRE pathway. nih.gov

Influence on Intracellular Signaling Pathways and Cellular Processes

The interaction of this compound with the VDR initiates a cascade of events that influence various cellular functions, particularly those related to mineral balance and bone health.

Regulation of Mineral Ion Homeostasis at the Cellular Level

A primary role of the vitamin D endocrine system is the maintenance of calcium and phosphate (B84403) homeostasis. At the cellular level, vitamin D metabolites regulate the transport of these ions across cell membranes. While 1,25-dihydroxycholecalciferol is a potent stimulator of intestinal calcium transport, studies have shown that this compound is at least 10-fold less active in this regard. nih.gov It is also relatively ineffective at stimulating bone calcium resorption in rats. nih.gov This reduced potency in vivo further supports the idea that C-24 hydroxylation is a deactivation pathway for 1,25-dihydroxyergocalciferol. nih.gov The regulation of calcium transport in bone cells by vitamin D metabolites can involve the modulation of plasma membrane calcium pumps. nih.gov

Impact on Osteogenic and Bone Mineralization Processes (cellular context)

The process of bone formation, or osteogenesis, is intricately regulated by various factors, including vitamin D metabolites. These compounds influence the differentiation of osteoblasts, the cells responsible for synthesizing new bone matrix, and the subsequent mineralization of this matrix.

Studies on the cholecalciferol equivalent, 1α,24R,25-(OH)3D3, have demonstrated that 24-hydroxylation does not necessarily lead to an inactive metabolite in the context of bone. In fact, 1α,24R,25-(OH)3D3 has been shown to stimulate human osteoblast differentiation and mineralization. nih.gov These effects are dose-dependent and mediated through the nuclear VDR. nih.gov Key markers of osteoblast differentiation, such as alkaline phosphatase (ALP) activity and osteocalcin production, are significantly increased by these 24-hydroxylated metabolites. nih.gov

Comparative Cellular Efficacy with Other Vitamin D Metabolites

When comparing the cellular efficacy of this compound and its analogues to other vitamin D metabolites, a clear hierarchy emerges. In terms of stimulating intestinal calcium transport and bone calcium resorption, both 1,25-dihydroxycholecalciferol and 1,25-dihydroxyergocalciferol are significantly more potent than this compound. nih.gov

However, in the context of osteoblast differentiation, the picture is more nuanced. At equimolar concentrations, the cholecalciferol analogue 1α,24R,25-(OH)3D3 was found to be more potent than 1α,25-(OH)2D3 in stimulating ALP activity and osteocalcin expression in human osteoblasts, while being equipotent in enhancing mineralization. nih.gov This suggests that while C-24 hydroxylation may be a deactivation step for systemic calcium regulation, the resulting metabolite retains significant, and in some aspects, enhanced activity at the cellular level in bone.

| Cellular Process | This compound (or its D3 analogue) | 1,25-Dihydroxycholecalciferol | 1,25-Dihydroxyergocalciferol | Reference |

| Intestinal Calcium Transport | At least 10-fold less active | More active | More active | nih.gov |

| Bone Calcium Resorption | Relatively ineffective | More active | More active | nih.gov |

| Osteoblast ALP Activity (D3 analogue) | More potent | Less potent | Not directly compared | nih.gov |

| Osteoblast Osteocalcin Production (D3 analogue) | More potent | Less potent | Not directly compared | nih.gov |

| Osteoblast Mineralization (D3 analogue) | Equipotent | Equipotent | Not directly compared | nih.gov |

Pharmacokinetic and Pharmacodynamic Considerations at the Cellular Level

The cellular and systemic activity of this compound, a metabolite of vitamin D2, is governed by its pharmacokinetic and pharmacodynamic properties. These include its transport in the bloodstream, its clearance rate, and its interaction with cellular machinery upon reaching target cells.

Dynamics of Vitamin D-Binding Protein Interaction and Clearance

The transport of vitamin D metabolites in the circulation is primarily mediated by the Vitamin D-binding protein (VDBP), a plasma protein that binds these compounds with varying affinities. The binding affinity influences the metabolite's half-life and availability to target tissues.

Research in rat models indicates that this compound exhibits a lower competitive affinity for the plasma vitamin D transport protein compared to its vitamin D3 counterparts. Specifically, it was found to be 3-fold less competitive than 1,25-dihydroxycholecalciferol and 6-fold less competitive than 1,24,25-trihydroxycholecalciferol. wikipedia.orgnih.gov This reduced binding affinity is associated with a more rapid clearance from the circulation.

Studies using radiolabeled compounds in rats have demonstrated that [3H]this compound is cleared from the plasma approximately 40% faster than [3H]1,24,25-trihydroxycholecalciferol. wikipedia.orgnih.gov This faster clearance is a key pharmacokinetic feature, suggesting that C-24 hydroxylation of 1,25-dihydroxyergocalciferol represents a significant deactivation step in vivo. wikipedia.orgnih.gov The metabolism of this compound can proceed through further hydroxylation at the C-26 and C-28 positions, forming tetrahydroxylated metabolites as part of its catabolic pathway. arizona.edu

Comparative Binding Affinity and Clearance of Vitamin D Metabolites

| Compound | Relative Competitiveness for Rat Plasma VDBP | Relative Plasma Clearance Rate (in rats) |

|---|---|---|

| This compound (Vitamin D2 metabolite) | Lower | ~40% faster than 1,24,25-trihydroxycholecalciferol |

| 1,25-Dihydroxycholecalciferol (Vitamin D3 metabolite) | 3-fold higher than this compound | Slower |

| 1,24,25-Trihydroxycholecalciferol (Vitamin D3 metabolite) | 6-fold higher than this compound | Slower |

Data derived from studies in rat models comparing vitamin D2 and D3 metabolites. wikipedia.orgnih.gov

Cellular Uptake and Intracellular Localization

While specific studies on the cellular uptake of this compound are limited, the process is understood to follow the general pathway established for other major vitamin D metabolites. The primary mechanism for cellular entry involves the VDBP-bound metabolite.

The VDBP-vitamin D metabolite complex is recognized by cell surface receptors, primarily megalin and cubilin, which facilitate its internalization via endocytosis. proteopedia.org This receptor-mediated uptake allows the vitamin D metabolite to be delivered into the cell. proteopedia.org

Once inside the cell, this compound is released and can bind to the nuclear Vitamin D Receptor (VDR). wikipedia.orgnih.govnih.gov The VDR is a transcription factor that, when activated by a ligand like this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. nih.gov This binding initiates the modulation of gene transcription, which is the fundamental mechanism through which vitamin D metabolites exert their biological effects. nih.gov

Despite its faster clearance, this compound demonstrates a significant affinity for the VDR. In studies using rat intestinal receptors, it showed an affinity twice that of 1,24,25-trihydroxycholecalciferol. wikipedia.orgnih.gov This high affinity for its nuclear receptor is a critical factor in its ability to influence gene expression in target cells.

Cellular Processing of this compound

| Process | Key Proteins/Receptors Involved | Location | Outcome |

|---|---|---|---|

| Cellular Uptake | Megalin, Cubilin | Cell Surface | Endocytosis of VDBP-bound metabolite |

| Intracellular Binding | Vitamin D Receptor (VDR) | Cytoplasm/Nucleus | Activation of VDR |

| Nuclear Action | VDR, Retinoid X Receptor (RXR) | Nucleus | Binding to VDREs and regulation of gene transcription |

Presumed pathway based on general vitamin D metabolite processing and specific VDR binding data. wikipedia.orgnih.govproteopedia.org

Methodological Approaches for the Research of 1,24,25 Trihydroxyergocalciferol

Advanced Chromatographic and Extraction Techniques for Isolation

The initial and crucial step in studying 1,24,25-Trihydroxyergocalciferol involves its extraction from biological samples and separation from other related metabolites. This is typically achieved through a combination of lipid extraction and high-performance liquid chromatography.

High-Performance Liquid Chromatography (HPLC) in Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of this compound from crude extracts. Early research successfully utilized HPLC to isolate this metabolite from kidney perfusates. nih.gov The technique's high resolving power allows for the separation of this compound from other closely related vitamin D2 metabolites, which may be present in the biological sample.

While specific column and mobile phase details for the analysis of this compound are not extensively documented in recent literature, historical methods for vitamin D metabolites often employed normal-phase or reversed-phase chromatography. For instance, silica-based columns were common in normal-phase HPLC, while C18 columns were frequently used in reversed-phase HPLC for separating vitamin D compounds. nih.gov The choice of mobile phase, typically a mixture of organic solvents like hexane, isopropanol, methanol (B129727), and water, is optimized to achieve the desired separation. nih.govnih.gov

Table 1: HPLC Systems for Vitamin D Metabolite Analysis

| Component | Description |

|---|---|

| Stationary Phase | Typically silica (B1680970) gel for normal-phase or octadecylsilane (B103800) (C18) bonded to silica for reversed-phase chromatography. |

| Mobile Phase | A mixture of solvents such as hexane/isopropanol/methanol for normal-phase or methanol/water for reversed-phase systems. The composition is adjusted to optimize separation. |

| Detector | Ultraviolet (UV) detector is commonly used, set at the absorbance maximum of the vitamin D chromophore. |

Lipid Extraction Methodologies

Prior to chromatographic separation, this compound must be extracted from the biological matrix, which is rich in lipids and other interfering substances. A widely used method for this purpose is lipid extraction using a solvent system of methanol and methylene (B1212753) chloride. nih.gov This technique effectively partitions the lipid-soluble vitamin D metabolites, including this compound, into the organic phase, leaving behind more polar, water-soluble compounds.

The general principle of this liquid-liquid extraction is based on the differential solubility of the target analyte in two immiscible liquid phases. The selection of solvents is critical to ensure high recovery of the metabolite while minimizing the co-extraction of interfering compounds.

Structural Elucidation and Quantitative Analysis Techniques

Following isolation, a suite of spectroscopic techniques is employed to definitively identify the molecular structure of this compound and to quantify its presence.

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass spectrometry is a powerful technique for the structural analysis and identification of this compound. Early studies on this metabolite utilized gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or chemical ionization (CI). researchgate.net The mass spectrometer provides a precise determination of the molecular weight of the compound and generates a characteristic fragmentation pattern that serves as a molecular fingerprint, allowing for its unambiguous identification. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This allows for the precise determination of the connectivity of atoms and the stereochemistry of the molecule. The identification of this compound has been confirmed through NMR spectroscopy in foundational studies. researchgate.netnih.gov

Ultraviolet (UV) Absorption Spectrophotometry

Ultraviolet (UV) absorption spectrophotometry is a fundamental technique used in the analysis of vitamin D compounds. Vitamin D metabolites, including this compound, possess a characteristic conjugated triene system in their structure, which results in a distinct UV absorption spectrum. This property is utilized for both detection and preliminary identification. The UV spectrum typically shows a lambda max (λmax) around 265 nm and a lambda min (λmin) around 228 nm, which is a hallmark of the vitamin D chromophore. nih.gov This characteristic absorption profile is used to monitor the effluent from HPLC columns and to confirm the presence of the vitamin D backbone in isolated fractions. nih.govresearchgate.netnih.gov

Table 2: Spectroscopic Data for Vitamin D Metabolites

| Technique | Parameter | Typical Value for Vitamin D Chromophore |

|---|---|---|

| UV Spectrophotometry | λmax | ~265 nm |

| λmin | ~228 nm | |

| Mass Spectrometry | - | Provides molecular weight and fragmentation pattern for structural confirmation. |

| NMR Spectroscopy | - | Provides detailed information on the molecular structure, including the position of hydroxyl groups. |

In Vitro and Ex Vivo Experimental Models for Metabolic Studies

The elucidation of the metabolic pathways of vitamin D analogs, including the formation of this compound, relies on sophisticated in vitro and ex vivo experimental models. These systems allow for the precise study of specific enzymatic reactions and organ-level metabolism in a controlled environment, away from the complex homeostatic mechanisms of a whole organism.

Isolated Tissue Perfusion Systems (e.g., Kidney Perfusate Studies)

Isolated perfused organ systems, particularly the kidney, have been instrumental in identifying and characterizing metabolites of vitamin D compounds. In these ex vivo setups, an organ is surgically removed and maintained in a viable state by circulating a controlled, oxygenated nutrient medium (perfusate) through its vascular system. This technique allows researchers to introduce a substrate, such as a vitamin D precursor, and collect the effluent to identify the resulting metabolic products.

The perfused rat kidney model has been successfully employed to study the metabolism of ergocalciferol (B368823) (vitamin D2) derivatives. For instance, studies using this system led to the isolation and identification of 24,25-dihydroxyvitamin D2, a direct precursor to this compound. nih.gov Furthermore, the rat kidney has been identified as a site of production for 1,24,25-Trihydroxyvitamin D2 from its precursor, 1,25-dihydroxyvitamin D2. acs.org

The methodology for a typical isolated kidney perfusion experiment involves:

Surgical isolation of the rat kidney with its artery and vein cannulated.

Connection of the cannulated kidney to a perfusion apparatus that circulates a Krebs-Henseleit buffer containing albumin, glucose, amino acids, and the vitamin D substrate to be studied.

The perfusate is gassed with 95% O2 / 5% CO2 and maintained at a physiological temperature and pH.

The effluent perfusate is collected over time, and the metabolites are extracted using techniques like solid-phase extraction.

Identification and quantification of the metabolites are then performed using analytical methods such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

These studies have demonstrated that the kidney possesses the necessary enzymatic machinery, specifically the 24-hydroxylase enzyme (CYP24A1), to carry out the C-24 hydroxylation step required for the synthesis of this compound.

Cell-Free and Recombinant Enzyme Systems for Hydroxylase Activity

To investigate the specific enzymes responsible for the metabolism of vitamin D at a molecular level, researchers utilize cell-free and recombinant enzyme systems. These in vitro approaches offer a simplified environment to study the kinetics, substrate specificity, and regulation of individual hydroxylases without the complexity of the cellular context.

The key enzymes in the final steps of vitamin D activation and catabolism are the 1α-hydroxylase (CYP27B1) and the 24-hydroxylase (CYP24A1). nih.govwikipedia.org Recombinant DNA technology has enabled the expression of these enzymes in host systems like Escherichia coli or insect cells (e.g., Spodoptera frugiperda, Sf21), allowing for the production of large quantities of purified enzyme for detailed characterization. nih.govelsevierpure.comnih.gov

A typical reconstituted enzyme system for studying hydroxylase activity includes:

The recombinant cytochrome P450 enzyme (e.g., CYP24A1).

An electron transfer system , which is essential for P450 activity. For mitochondrial P450s like CYP24A1, this typically consists of adrenodoxin (B1173346) and adrenodoxin reductase. nih.govelsevierpure.com

NADPH as a source of reducing equivalents. elsevierpure.com

The substrate , which is the vitamin D metabolite being investigated.

Studies using these systems have shown that CYP24A1 is a versatile enzyme that can catalyze multiple hydroxylation steps. wikipedia.orgnih.gov While much of the research has focused on cholecalciferol (vitamin D3) metabolites, the fundamental enzymatic properties are relevant to ergocalciferol (vitamin D2) metabolism. For example, recombinant human CYP24A1 has been shown to metabolize 25-hydroxyvitamin D3 into several products, demonstrating its multi-catalytic nature. elsevierpure.comnih.gov The application of such systems to 1,25-dihydroxyergocalciferol as a substrate allows for the direct demonstration of its conversion to this compound and the study of the enzyme kinetics of this specific reaction. These systems are also crucial for screening potential inhibitors of CYP24A1, which could modulate the levels of active vitamin D metabolites. researchgate.net

Receptor Binding and Functional Assays

Understanding the biological activity of this compound necessitates the evaluation of its interaction with the vitamin D receptor (VDR) and the subsequent cellular responses it elicits. These functional assays are critical for determining the compound's potential physiological relevance.

Competitive Radioligand Binding Assays for VDR Affinity

Competitive radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor. This technique is used to measure how effectively this compound competes with a high-affinity radiolabeled ligand, typically tritiated 1,25-dihydroxycholecalciferol ([³H]1,25(OH)₂D₃), for binding to the VDR.

The assay is performed by incubating a source of VDR (such as a cell lysate or purified recombinant VDR) with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound (the test ligand, e.g., this compound). The amount of radioligand bound to the receptor is then measured, typically by separating the bound from the free radioligand and quantifying the radioactivity.

The results are used to generate a competition curve, from which the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. A lower IC₅₀ value indicates a higher binding affinity for the receptor.

Research has shown that the affinity of this compound for the VDR can vary depending on the species from which the receptor is derived. For instance, it has been reported to have an affinity equal to that of 1,24,25-trihydroxycholecalciferol for the bovine thymus and chick intestinal VDR, but twice the affinity of 1,24,25-trihydroxycholecalciferol for the rat intestinal VDR.

| Compound | Receptor Source | Relative Affinity |

| This compound | Bovine Thymus VDR | Equal to 1,24,25-trihydroxycholecalciferol |

| This compound | Chick Intestinal VDR | Equal to 1,24,25-trihydroxycholecalciferol |

| This compound | Rat Intestinal VDR | 2x that of 1,24,25-trihydroxycholecalciferol |

This table presents a summary of reported relative binding affinities for the Vitamin D Receptor (VDR). The data is based on competitive binding assays.

These binding data are crucial for interpreting the results of functional assays, as the affinity for the VDR is a primary determinant of a compound's biological potency.

Assays for Assessing Downstream Cellular Responses (e.g., Gene Expression)

The binding of a vitamin D compound to the VDR initiates a cascade of molecular events, leading to changes in the expression of target genes. Assays that measure these downstream cellular responses are essential for characterizing the functional activity of this compound.

A common approach is to use cell-based reporter gene assays. In these systems, cells are transfected with a plasmid containing a vitamin D response element (VDRE) linked to a reporter gene (e.g., luciferase or beta-galactosidase). When the cells are treated with a VDR agonist, the VDR binds to the VDRE and drives the expression of the reporter gene, which can be easily quantified. The potency of this compound in inducing reporter gene expression can then be compared to that of the natural hormone, 1,25-dihydroxycholecalciferol.

More comprehensive analyses involve measuring the expression of endogenous vitamin D target genes in various cell types (e.g., intestinal, bone, or immune cells). elifesciences.orgnih.gov The expression of these genes can be quantified using techniques such as quantitative real-time PCR (qPCR) or genome-wide approaches like RNA sequencing (RNA-seq). nih.gov

Key vitamin D target genes often assessed include:

CYP24A1 : The gene encoding the 24-hydroxylase enzyme is a well-established and highly induced VDR target gene, serving as a marker of VDR activation. nih.govnih.gov

TRPV6 : This gene encodes a calcium channel crucial for intestinal calcium absorption and is upregulated by VDR agonists. nih.govnih.gov

S100G (Calbindin-D9k) : A calcium-binding protein involved in calcium transport, its expression is also induced by vitamin D. nih.gov

CAMP (Cathelicidin Antimicrobial Peptide) : An important gene in the innate immune response that is regulated by vitamin D in immune cells. nih.gov

By treating cultured cells with this compound and measuring the changes in the mRNA levels of these and other target genes, researchers can build a profile of its transcriptional activity. These functional assays provide critical insights into the biological consequences of VDR binding by this compound and help to determine its potential role in physiological processes such as calcium homeostasis and immune modulation. For example, studies have shown that this compound is significantly less active than 1,25-dihydroxycholecalciferol in stimulating intestinal calcium transport and bone calcium resorption in rats, indicating that despite its binding to the VDR, its downstream functional effects may be attenuated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.